molecular formula C18H12Cl2N4O5S B2719568 2-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide CAS No. 449791-19-9

2-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide

Cat. No.: B2719568
CAS No.: 449791-19-9
M. Wt: 467.28
InChI Key: GOIIODFQEAZHLN-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at position 2 and a 5-nitrobenzamide moiety at position 2. Though direct experimental data for this compound are absent in the provided evidence, structural analogs (e.g., pyrazole-carboxamide derivatives from and thieno-pyrazole benzamides from ) suggest its synthesis likely involves coupling reactions using agents like EDCI/HOBt under mild conditions .

Properties

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O5S/c19-10-1-3-11(4-2-10)23-17(14-8-30(28,29)9-16(14)22-23)21-18(25)13-7-12(24(26)27)5-6-15(13)20/h1-7H,8-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIIODFQEAZHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is a member of the thieno[3,4-c]pyrazole class of compounds, which have garnered attention for their diverse biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C19H16ClN3O3S
  • Molecular Weight : 401.9 g/mol
  • IUPAC Name : N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as a modulator for various receptors, potentially affecting signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to be as low as 6.25 µg/mL against various pathogens like Fusarium oxysporum and Klebsiella pneumoniae .
CompoundMIC (µg/mL)Pathogen
Thieno[3,4-c]pyrazole Derivative6.25Fusarium oxysporum
Another Derivative12.5Klebsiella pneumoniae

Antifungal Activity

The compound has shown promising antifungal activity in vitro:

  • Studies indicate that modifications in the structure can lead to enhanced antifungal effects. For instance, compounds with nitro and chloro substituents have demonstrated improved activity compared to their unsubstituted counterparts .

Structure-Activity Relationship (SAR)

The efficacy of 2-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide can be influenced by various structural components:

  • Chloro Substituents : The presence of chloro groups enhances lipophilicity and may improve membrane permeability.
  • Nitro Groups : Nitro substituents are often associated with increased biological activity due to their electron-withdrawing nature.

Case Studies

Several studies have evaluated the biological effects of thieno[3,4-c]pyrazole derivatives:

  • A study demonstrated that a related compound exhibited significant inhibition against fungal strains with an MIC comparable to established antifungal agents .
  • Another investigation highlighted the role of specific substituents in improving the overall potency against bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key attributes of the target compound with structurally related analogs from the evidence:

Compound Name / ID Core Structure Substituents (Positions) Melting Point (°C) Yield (%) Notable Properties
Target Compound Thieno[3,4-c]pyrazole 2-(4-ClPh), 3-(5-nitrobenzamide), 5,5-dioxido N/A N/A High polarity (sulfone), electron-withdrawing nitro group
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, [1]) Pyrazole 1-Ph, 3-Me, 4-carboxamide, 5-Cl, 4-cyano 133–135 68 Moderate yield; phenyl groups enhance lipophilicity
5-Chloro-1-(4-ClPh)-N-(4-cyano-1-Ph-1H-pyrazol-5-yl)-3-Me-1H-pyrazole-4-carboxamide (3b, [1]) Pyrazole 1-(4-ClPh), 3-Me, 4-carboxamide, 5-Cl, 4-cyano 171–172 68 Higher mp vs. 3a due to additional Cl substituent
N-[2-(3-ClPh)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide () Thieno[3,4-c]pyrazole 2-(3-ClPh), 3-(2-F-benzamide), 5-oxo N/A N/A Meta-Cl vs. para-Cl in target; fluoro substituent reduces electron withdrawal

Key Observations:

Substituent Effects on Physical Properties :

  • Chlorine substituents (e.g., 4-ClPh in 3b vs. Ph in 3a) increase melting points, likely due to enhanced intermolecular halogen bonding .
  • The sulfone group (5,5-dioxido) in the target compound may improve aqueous solubility compared to the ketone (5-oxo) in ’s analog.

Meta-chlorophenyl substitution () vs. para-chlorophenyl (target) alters steric and electronic profiles, which may impact binding interactions in biological systems.

Synthetic Yields :

  • Yields for pyrazole-carboxamide derivatives (3a–3e) range from 62–71%, suggesting that steric hindrance from bulky substituents (e.g., p-tolyl in 3c) marginally reduces efficiency .

Computational and Spectroscopic Insights

While direct data for the target compound are unavailable, methodologies from and provide frameworks for prediction:

  • Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula () could model the electron density distribution, highlighting regions of high electrophilicity (e.g., nitro group) .
  • Multiwfn Analysis: Topological analysis of the electron localization function (ELF) might reveal charge transfer between the thieno-pyrazole core and substituents, critical for understanding reactivity .

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